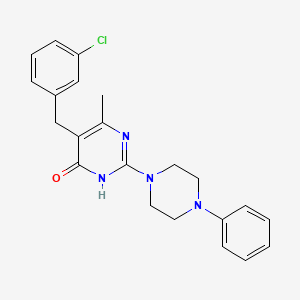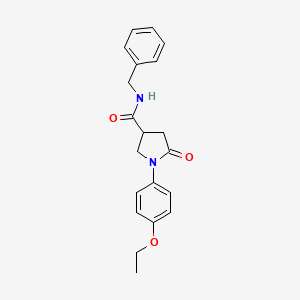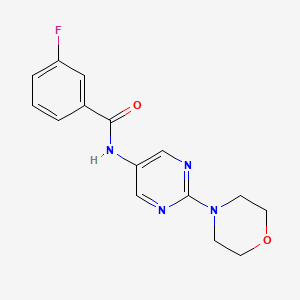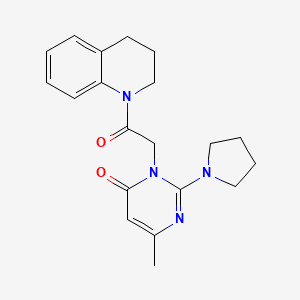
5-(3-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidinone core substituted with a 3-chlorobenzyl group, a methyl group, and a phenylpiperazine moiety. Its unique structure makes it a valuable candidate for studies in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the pyrimidinone core.
Substitution: Nucleophilic substitution reactions can be performed to replace the chlorobenzyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include DMF, K2CO3, KMnO4, and LiAlH4. Reaction conditions typically involve controlled temperatures ranging from 0°C to 100°C, depending on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.
Applications De Recherche Scientifique
5-(3-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(3-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its pharmacological effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-chlorobenzyl)-4-phenylpiperazine: Shares the phenylpiperazine moiety but lacks the pyrimidinone core.
6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure but without the 3-chlorobenzyl group.
Uniqueness
5-(3-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is unique due to its combination of the pyrimidinone core with both the 3-chlorobenzyl and phenylpiperazine groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propriétés
Formule moléculaire |
C22H23ClN4O |
|---|---|
Poids moléculaire |
394.9 g/mol |
Nom IUPAC |
5-[(3-chlorophenyl)methyl]-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H23ClN4O/c1-16-20(15-17-6-5-7-18(23)14-17)21(28)25-22(24-16)27-12-10-26(11-13-27)19-8-3-2-4-9-19/h2-9,14H,10-13,15H2,1H3,(H,24,25,28) |
Clé InChI |
NVMOXKHBEKBQFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B14963645.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14963651.png)


![2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B14963678.png)
![2-chloro-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzamide](/img/structure/B14963683.png)
![N-(4-bromophenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B14963701.png)
![N-(2-fluorobenzyl)-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B14963703.png)
![2-({5-Ethyl-5-methyl-4-oxo-3-phenyl-3H,4H,5H,6H-benzo[H]quinazolin-2-YL}sulfanyl)-N-phenylacetamide](/img/structure/B14963709.png)


![N-(4-acetylphenyl)-2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B14963718.png)
